molecular formula C13H11FN4OS B4505970 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B4505970
M. Wt: 290.32 g/mol
InChI Key: LRZBQMOGUXPSLE-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that features both an indole and a thiadiazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of Indole and Thiadiazole Moieties: The final step involves coupling the indole and thiadiazole rings via an acetamide linkage, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions could target the acetamide linkage, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions could occur at the indole ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes such as kinases or proteases.

    Receptor Binding: May act as ligands for various biological receptors.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs.

    Antimicrobial Agents: Possible applications as antibiotics or antifungals.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Possible applications as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiadiazole moieties can interact with various enzymes and receptors, modulating their activity. This could involve binding to the active site of an enzyme or interacting with receptor proteins to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity.

    2-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a chlorine atom instead of fluorine, which could result in different reactivity and biological properties.

Uniqueness

The presence of the fluorine atom in 2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may enhance its metabolic stability and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c1-8-16-17-13(20-8)15-12(19)7-18-5-4-9-2-3-10(14)6-11(9)18/h2-6H,7H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZBQMOGUXPSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
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2-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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